molecular formula C10H12N2 B1322525 2,4,5-Trimethyl-1H-benzimidazole CAS No. 62192-75-0

2,4,5-Trimethyl-1H-benzimidazole

Cat. No.: B1322525
CAS No.: 62192-75-0
M. Wt: 160.22 g/mol
InChI Key: MQOSRBNWLNRDOU-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-1H-benzimidazole is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Topoisomerase Inhibition

Benzimidazole derivatives, including those structurally related to 2,4,5-Trimethyl-1H-benzimidazole, have been identified as inhibitors of mammalian DNA topoisomerase I. This enzyme is crucial in DNA replication and transcription. A study by Alpan, Gunes, and Topçu (2007) found that specific 1H-benzimidazole derivatives exhibited potent topoisomerase I inhibition, highlighting their potential in influencing DNA processes and cancer therapeutics (Alpan, Gunes & Topçu, 2007).

Antimicrobial and Anticancer Activity

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. In a study by Khalifa et al. (2018), novel benzimidazole derivatives showed potential in treating microbial infections and inhibiting tumor cells (Khalifa et al., 2018). Additionally, Gellis et al. (2008) synthesized new benzimidazole-4,7-diones, demonstrating significant cytotoxicity against various cancer cell lines (Gellis et al., 2008).

Mechanism of Action in Fungicides

Benzimidazoles, including derivatives of this compound, are well-known for their use in agriculture as fungicides. Davidse (1986) discussed the mechanism of action of these compounds, emphasizing their role as specific inhibitors of microtubule assembly by binding to tubulin molecules (Davidse, 1986).

Anti-inflammatory Potential

The anti-inflammatory potential of benzimidazole derivatives has been extensively studied. Veerasamy et al. (2021) reviewed the structure-activity relationship of benzimidazoles, highlighting their ability to interact with various receptors and enzymes, thus exerting anti-inflammatory effects (Veerasamy, Roy, Karunakaran & Rajak, 2021).

Optical Properties

The optical properties of benzimidazole derivatives have also been explored. Ge et al. (2011) synthesized novel pyrido[1,2-a]benzimidazole derivatives and studied their absorbance and fluorescence spectra, revealing significant effects on emission characteristics (Ge, Jia, Yang, Tao & Wang, 2011).

Antidiabetic Applications

Benzimidazole derivatives have been investigated for their antidiabetic potential. Ibraheem et al. (2020) synthesized benzimidazole-pyrazoline hybrid molecules and evaluated their α-glucosidase inhibition activity, indicating potential applications in diabetes treatment (Ibraheem, Ahmad, Ashfaq, Aslam, Khan & Sultan, 2020).

Safety and Hazards

While specific safety and hazard information for 2,4,5-Trimethyl-1H-benzimidazole is not available, benzimidazole compounds are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Benzimidazole derivatives, including 2,4,5-Trimethyl-1H-benzimidazole, have diverse biological and clinical applications . They are key components to functional molecules used in a variety of everyday applications . Therefore, future research may focus on exploring these applications further.

Properties

IUPAC Name

2,4,5-trimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-6-4-5-9-10(7(6)2)12-8(3)11-9/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOSRBNWLNRDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626691
Record name 2,4,5-Trimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62192-75-0
Record name 2,4,5-Trimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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